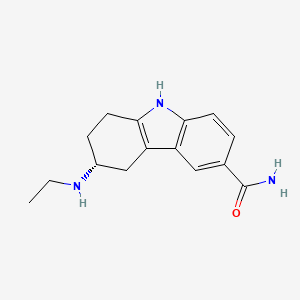
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethylamino group and a tetrahydrocarbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of a suitable precursor to form the tetrahydrocarbazole core.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and interactions at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(Ethylamino)pyrrolidine: Shares the ethylamino group but has a different core structure.
(3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide: Similar structure with a methylamino group instead of an ethylamino group.
Uniqueness
(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
158930-10-0 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(6R)-6-(ethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-2-17-10-4-6-14-12(8-10)11-7-9(15(16)19)3-5-13(11)18-14/h3,5,7,10,17-18H,2,4,6,8H2,1H3,(H2,16,19)/t10-/m1/s1 |
Clave InChI |
DAFPEIDWRPAJFZ-SNVBAGLBSA-N |
SMILES isomérico |
CCN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
SMILES canónico |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


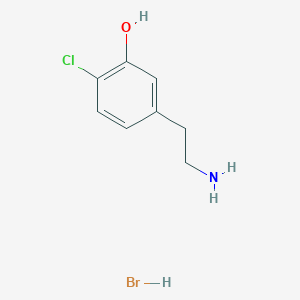


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)

![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)

silane](/img/structure/B12558763.png)
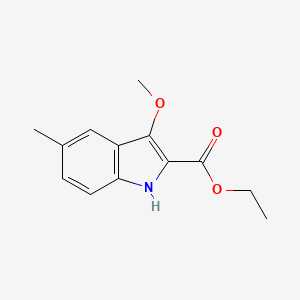
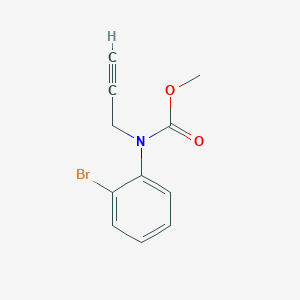
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
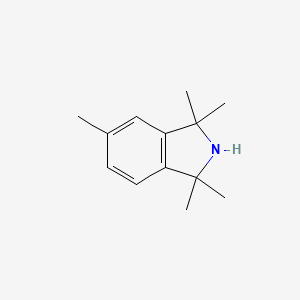
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
